Boc-(S)-3-amino-2-phenylpropan-1-ol
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Overview
Description
Boc-(S)-3-amino-2-phenylpropan-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. This compound is significant in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-amino-2-phenylpropan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, making it a versatile protecting group in organic synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-amino-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Using reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions involving electrophiles such as RCOCl or RCHO.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: RCOCl in the presence of a base like pyridine.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Boc-(S)-3-amino-2-phenylpropan-1-ol is widely used in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The Boc group in Boc-(S)-3-amino-2-phenylpropan-1-ol protects the amino group from unwanted reactions during synthesis. The mechanism involves the formation of a stable carbamate, which can be selectively deprotected under acidic conditions, such as with trifluoroacetic acid . This selective protection and deprotection process is crucial in stepwise synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-3-amino-2-phenylpropan-1-ol: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Cbz-(S)-3-amino-2-phenylpropan-1-ol: Uses a carbobenzoxy (Cbz) protecting group.
Uniqueness
Boc-(S)-3-amino-2-phenylpropan-1-ol is unique due to its stability under basic conditions and ease of deprotection under acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
Biological Activity
Boc-(S)-3-amino-2-phenylpropan-1-ol is a chiral compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data tables and case studies.
This compound, with the molecular formula C14H21NO3 and a molar mass of 251.32 g/mol, is characterized by a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and reactivity in various chemical reactions. The compound appears as a white powder and has a predicted density of approximately 1.083 g/cm³.
The biological activity of this compound is largely attributed to its chiral nature, which allows it to interact selectively with specific biological targets such as enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways.
- Receptor Binding : The chiral configuration enables selective binding to receptors, which is crucial for developing drugs with high specificity and minimal side effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Activity : Certain analogs have been investigated for their potential to inhibit cancer cell proliferation.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential applications in neurodegenerative diseases .
Case Studies
Several studies have explored the biological implications of this compound:
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various Boc-protected amino alcohols, including this compound. Results indicated that it exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting further exploration for therapeutic applications.
Study 2: Neuroprotective Effects
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to its ability to modulate glutamate receptors, highlighting its potential in treating neurodegenerative disorders .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(S)-N-Boc-3-amino-3-phenylpropan-1-ol | C14H21NO3 | Enantiomer with opposite configuration |
N-Boc-L-leucine | C13H23NO3 | Used in peptide synthesis; similar protective group |
(R)-N-Boc-alanine | C7H13NO2 | Smaller amino acid; widely used in organic synthesis |
The unique stereochemistry of this compound allows it to participate in asymmetric synthesis processes effectively, making it valuable in drug design where chirality is crucial for efficacy and safety .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-2-phenylpropyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 |
InChI Key |
GVWMKFBBAJMCBC-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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